4-bromo-N-(furan-2-ylmethyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with furan-2-ylmethanamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-bromo-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide group can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate and chromium trioxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems . The bromine atom and the furan ring are thought to play crucial roles in its biological activity, potentially through interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-(furan-2-ylmethyl)benzamide include:
- 4-bromo-N-(2-furylmethyl)benzamide
- 4-bromo-N-(2-thienylmethyl)benzamide
- 4-chloro-N-(furan-2-ylmethyl)benzamide
These compounds share structural similarities but differ in the substituents attached to the benzamide group. The presence of different halogens or heterocycles can significantly influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFZHBHYXIHNKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350159 |
Source
|
Record name | 4-Bromo-N-[(furan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312587-75-0 |
Source
|
Record name | 4-Bromo-N-(2-furanylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312587-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-[(furan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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